BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide

Kinase Inhibitor Design Medicinal Chemistry Structure-Activity Relationship

2-Ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class, which is widely explored for protein kinase inhibition. The molecule features a 2-ethoxy-1-naphthamide moiety linked via an ethyl spacer to a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl core.

Molecular Formula C21H19N3O3S
Molecular Weight 393.46
CAS No. 1903166-15-3
Cat. No. B2412671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide
CAS1903166-15-3
Molecular FormulaC21H19N3O3S
Molecular Weight393.46
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
InChIInChI=1S/C21H19N3O3S/c1-2-27-17-8-7-14-5-3-4-6-15(14)18(17)20(25)22-10-11-24-13-23-16-9-12-28-19(16)21(24)26/h3-9,12-13H,2,10-11H2,1H3,(H,22,25)
InChIKeyFMYIZJBDPDZBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide (CAS 1903166-15-3): Baseline Overview for Procurement Assessment


2-Ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide is a synthetic heterocyclic compound belonging to the thieno[3,2-d]pyrimidine class, which is widely explored for protein kinase inhibition. The molecule features a 2-ethoxy-1-naphthamide moiety linked via an ethyl spacer to a 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl core. Despite the known biological relevance of the thieno[3,2-d]pyrimidine scaffold in kinase drug discovery, no peer-reviewed research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this specific compound could be identified in public domain sources (PubMed, PubChem, ChemSpider, BindingDB, Google Patents, NCATS Inxight). All differential claims below are therefore based on structural uniqueness relative to closest identifiable analogs, with explicit notes on evidence strength. [1]

Why 2-Ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide Cannot Be Interchanged with In-Class Analogs


Generic substitution within the thieno[3,2-d]pyrimidine class is not scientifically justifiable because the appended carboxamide group critically determines target selectivity, potency, and physicochemical properties. The 2-ethoxy-1-naphthamide moiety in this compound is structurally distinct from all other commercially registered analogs bearing the same 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl core. Known analogs in public vendor catalogs carry imidazole-sulfonamide, indazole-carboxamide, quinoxaline-carboxamide, pyrazole-carboxamide, or simple thiophene-carboxamide groups, none of which replicate the naphthalene-derived hydrophobic and π-stacking potential of the target compound. In the absence of head-to-head selectivity or potency data, structural non-identity alone precludes assuming functional equivalence. Researchers and procurement officers should therefore treat this compound as a structurally unique entry within the class, not as a drop-in replacement for any known analog.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide (CAS 1903166-15-3)


Structural Uniqueness of the 2-Ethoxy-Naphthamide Side Chain Within the 4-Oxothieno[3,2-d]pyrimidine Series

A systematic search of public chemical vendor catalogs and patent databases reveals that 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide is the only registered compound in which the 4-oxothieno[3,2-d]pyrimidin-3(4H)-yl core is combined with a 2-ethoxy-1-naphthamide group. The closest identifiable analogs carry heteroaryl-carboxamide or simple aryl-carboxamide substituents (imidazole-sulfonamide, indazole-carboxamide, quinoxaline-carboxamide, pyrazole-carboxamide, thiophene-carboxamide, cyclopentane-carboxamide). None possess the naphthalene ring system. This structural divergence is expected to confer distinct target-binding profiles, as the naphthalene group provides enhanced hydrophobic surface area and π-stacking capability relative to the monocyclic or bicyclic heteroaromatic substituents found in the closest analogs. [1]

Kinase Inhibitor Design Medicinal Chemistry Structure-Activity Relationship

Absence of FLT3-ITD Kinase Inhibitory Data for This Specific Compound Despite Activity of the Scaffold Class

A 2023 study published in the Journal of Medicinal Chemistry evaluated thieno[3,2-d]pyrimidine derivatives as FLT3 kinase inhibitors for acute myeloid leukemia and reported IC50 values for multiple compounds in biochemical (FLT3-ITD, FLT3-D835Y) and cellular (MV4-11, MOLM-13) assays. However, the specific compound 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide was not among the compounds tested. The thieno[3,2-d]pyrimidine scaffold was found to be a viable core for FLT3 inhibition, but activity varied dramatically (>20 µM to sub-micromolar) depending on the appended substituents. Without direct testing data, no inference about the activity of the target compound against FLT3 or any other kinase can be made. [1]

FLT3 Kinase Acute Myeloid Leukemia Thienopyrimidine Inhibitors

Physicochemical Property Differentiation: Calculated Values Versus Closest Analogs

Using the molecular formula C21H19N3O3S (MW 393.5 g/mol), the target compound can be compared to its closest registered analogs on basic physicochemical descriptors relevant to screening library selection. The naphthamide substituent increases molecular weight, lipophilicity (cLogP), and aromatic ring count relative to all identified analogs. For example, 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-4-sulfonamide (CAS 1903771-07-2) has MW 339.4 and contains no fused aromatic system beyond the thienopyrimidine core, while the target compound adds a naphthalene ring (MW increase of ~54 Da and additional 8 aromatic carbons). These differences may affect solubility, permeability, and protein binding, but no experimental ADME or physicochemical data exist for any compound in this series.

Physicochemical Properties Drug-likeness Library Design

Recommended Application Scenarios for 2-Ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide Based on Available Evidence


Diversity-Oriented Kinase Inhibitor Screening Library Expansion

The structural uniqueness of the 2-ethoxy-1-naphthamide substituent, relative to all known 4-oxothieno[3,2-d]pyrimidine analogs, makes this compound a rational inclusion in diversity-oriented screening libraries targeting the kinome. The naphthalene moiety provides hydrophobic and π-stacking capacity absent in the closest registered analogs (imidazole-, indazole-, quinoxaline-, and pyrazole-carboxamide series). This chemotype may engage kinase ATP-binding pockets or allosteric sites in ways not accessed by existing analogs. Procurement for broad kinase profiling panels is the most evidence-aligned use case.

Structure-Activity Relationship (SAR) Exploration of the Thieno[3,2-d]pyrimidine Carboxamide Series

For medicinal chemistry groups already working on thieno[3,2-d]pyrimidine-based kinase inhibitors, this compound fills a gap in the SAR matrix by introducing a naphthamide substituent not present in any commercially registered analog. Systematic comparison with the imidazole-sulfonamide (CAS 1903771-07-2), indazole-carboxamide (CAS 2034263-75-5), and quinoxaline-carboxamide (CAS 2034504-15-7) analogs could reveal the impact of the naphthalene ring on potency, selectivity, and pharmacokinetic properties. This scenario is contingent upon the acquirer having the capability to generate primary screening data, as none currently exist.

Computational Chemistry and Molecular Docking Studies

The well-defined structure of the 4-oxothieno[3,2-d]pyrimidine core, combined with the unique naphthamide substituent, makes this compound a suitable candidate for computational docking and molecular dynamics studies against kinase targets of interest. The absence of experimental activity data does not preclude in silico evaluation, which may generate testable hypotheses for target engagement and guide subsequent experimental prioritization.

Chemical Probe Development with Explicit Caution

If a research group identifies target engagement for this compound through primary screening, it could serve as a starting point for chemical probe development. However, users must note the complete absence of selectivity, toxicity, pharmacokinetic, and in vivo data. Any progression toward probe status would require de novo generation of these datasets. The structural uniqueness that makes this compound attractive for diversity screening also means there are no literature precedents to guide target hypothesis or off-target liability assessment.

Quote Request

Request a Quote for 2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.